7-chloro-5-methoxy-1H-indole
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Overview
Description
7-chloro-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry . The compound this compound has a molecular formula of C9H8ClNO and is characterized by the presence of a chlorine atom at the 7th position and a methoxy group at the 5th position on the indole ring .
Mechanism of Action
Target of Action
The primary targets of 7-chloro-5-methoxy-1H-indole, like many indole derivatives, are multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
The mode of action of this compound involves its interaction with these target receptors. The compound binds to the receptors, triggering a series of biochemical reactions that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the wide range of biological activities associated with indole derivatives . For example, in its antiviral activity, the compound may interfere with the replication of viruses. In its anticancer activity, it may induce apoptosis or inhibit the proliferation of cancer cells .
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability due to its ability to bind with high affinity to multiple receptors .
Result of Action
The result of the action of this compound can vary depending on the biological activity being exerted. For instance, in its antiviral activity, the result could be the inhibition of viral replication. In its anticancer activity, the result could be the death of cancer cells or the inhibition of their proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds can influence its action, as seen in the case of 7-methoxyindole, where its inhibitory effect on tobacco cell growth can be partially reversed by indole and tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methoxy-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the chlorine and methoxy groups onto the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or alkylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
7-chloro-5-methoxy-1H-indole has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1H-indole: Lacks the chlorine atom at the 7th position, which may affect its biological activity and chemical reactivity.
7-chloro-1H-indole: Lacks the methoxy group at the 5th position, which can influence its pharmacological properties.
Uniqueness
7-chloro-5-methoxy-1H-indole is unique due to the presence of both the chlorine and methoxy groups, which can enhance its biological activity and selectivity for certain molecular targets. This dual substitution pattern can also affect its chemical reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-chloro-5-methoxy-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZVPGCUCKHXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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